4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid

PI3K inhibition Thiazolidinedione Kinase inhibitor patent

4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid is a synthetic 5-arylidene-thiazolidine-2,4-dione (TZD) derivative bearing a pyridin-3-ylmethylidene substituent at the 5-position and a butanoic acid side chain at the N-3 position. It belongs to the thiazolidinone class, a privileged scaffold extensively explored for kinase inhibition (PI3K, EphB4), nuclear receptor modulation (PPARγ, TSHR), and antimicrobial applications.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
Cat. No. B12127763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O
InChIInChI=1S/C13H12N2O4S/c16-11(17)4-2-6-15-12(18)10(20-13(15)19)7-9-3-1-5-14-8-9/h1,3,5,7-8H,2,4,6H2,(H,16,17)/b10-7-
InChIKeyHNILBIMYWFRCFN-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid: Supplier Selection Baseline for a 5-Arylidene-Thiazolidinedione Scaffold


4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid is a synthetic 5-arylidene-thiazolidine-2,4-dione (TZD) derivative bearing a pyridin-3-ylmethylidene substituent at the 5-position and a butanoic acid side chain at the N-3 position. It belongs to the thiazolidinone class, a privileged scaffold extensively explored for kinase inhibition (PI3K, EphB4), nuclear receptor modulation (PPARγ, TSHR), and antimicrobial applications [1]. The compound is cataloged in public screening databases (e.g., PubChem, BindingDB) and has been referenced in patent literature covering thiazolidinedione-based PI3 kinase inhibitors, underscoring its relevance as a research tool or intermediate [2].

Why 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid Cannot Be Substituted by Other 5-Arylidene-Thiazolidinediones


IMPORTANT DATA SCARCITY STATEMENT: A comprehensive search of primary research literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) did not yield any published direct head-to-head comparative study quantifying a statistically significant, reproducible performance advantage of this compound over its closest structural analogs in the same assay system. The differentiation claims below are therefore limited to class-level inferences, cross-study comparisons where methodological differences preclude rigorous quantitative comparison, and structure-based property predictions. Users making procurement decisions should weigh this evidence accordingly. The closest analogs—differing only in the N-3 side chain (propanoic acid, acetic acid, methyl-substituted butanoic acid), the heterocyclic core (2-thioxo vs 2,4-dioxo), or the pyridine regioisomer at the 5-position—can exhibit divergent target engagement profiles, physicochemical properties, and synthetic tractability [1]. The TZD scaffold is a privileged kinase-inhibitor and nuclear receptor-modulating chemotype, and the documented selectivity window of certain analogs for specific PI3K isoforms or TSHR antagonism over FSHR implies that even minor N-3 side-chain modifications can alter pharmacology [2].

4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid: Verifiable Differentiation Evidence for Procurement Decisions


Core Scaffold Patented for PI3 Kinase Inhibition: Platform Potential vs. Non-Patented Analogs

The 5-arylidene-thiazolidine-2,4-dione core, including 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid as a representative variant, is explicitly claimed in US patent application US20080255115A1 as a PI3 kinase inhibitor scaffold [1]. This patent discloses that thiazolidinedione derivatives modulate PI3Kα, PI3Kδ, PI3Kβ, and/or PI3Kγ. In contrast, simpler 5-arylidene-thiazolidine-2,4-diones without N-3 substitution or with only acetic acid side chains lack explicit patent protection as PI3K inhibitors from this filing, which may affect their freedom-to-operate profile for commercial applications.

PI3K inhibition Thiazolidinedione Kinase inhibitor patent

Butanoic Acid Side Chain vs. Propanoic Acid Homolog: Differential Physicochemical Profile for Assay Development

The N-3 butanoic acid substituent of the target compound provides an additional methylene unit compared to the N-3 propanoic acid homolog, 3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid . In general, each additional methylene group in an alkyl carboxylic acid side chain increases the calculated logP by approximately 0.5 units and reduces aqueous solubility. While compound-specific experimental logP and solubility data are not publicly available, the structural difference is expected to produce a measurable change in chromatographic retention time and solubility profile. Researchers selecting between these two compounds for in vitro assays should anticipate that the butanoic acid variant will exhibit moderately higher lipophilicity and lower aqueous solubility, which may influence DMSO stock preparation protocols, assay compatibility, and cellular permeability [1].

Lipophilicity Solubility ADME optimization

2,4-Dioxo Core vs. 2-Thioxo-4-oxo Core: Differentiated Chemical Stability and Synthetic Versatility

The target compound features a 2,4-dioxo-thiazolidine core (i.e., thiazolidine-2,4-dione) rather than the 2-thioxo-4-oxo (rhodanine) core found in closely related compounds such as 4-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid . The 2,4-dioxo core is chemically more stable than the 2-thioxo-4-oxo core because the C=S bond in rhodanines is susceptible to nucleophilic attack and hydrolysis under basic or oxidative conditions. This differential chemical stability directly impacts shelf-life, storage requirements, and synthetic utility. Rhodanine-based analogs are more prone to degradation in solution, which can compromise assay reproducibility. The 2,4-dioxo variant is therefore a superior choice for applications requiring extended solution stability or subsequent synthetic derivatization at the 2-position, where the carbonyl group participates in different reactivity than the thiocarbonyl [1].

Chemical stability Synthetic intermediate Derivatization

Proven Application Scenarios for 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid in Research and Industrial Procurement


PI3 Kinase Inhibitor Screening and Probe Development

The compound serves as a thiazolidinedione-based scaffold for PI3 kinase inhibitor screening campaigns, consistent with the patent claims of US20080255115A1 where this chemotype modulates PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ [1]. Procurement is indicated for labs initiating PI3K-focused medicinal chemistry programs requiring a patent-precedented starting point.

Thiazolidinedione Structure-Activity Relationship (SAR) Studies

With its pyridin-3-ylmethylidene substituent and butanoic acid N-3 side chain, this compound fills a specific substitution pattern in 5-arylidene-thiazolidinedione SAR libraries. The pyridin-3-yl (meta-pyridyl) group is pharmacologically distinct from the pyridin-2-yl and pyridin-4-yl regioisomers, enabling systematic exploration of heteroaryl positional effects on target binding [1]. Similarly, the butanoic acid chain provides a homologation point relative to propanoic and acetic acid variants.

Synthesis of Higher-Order Thiazolidinone Derivatives

The butanoic acid side chain offers a reactive carboxylic acid handle for amide coupling, esterification, or reduction chemistry. The 2,4-dioxo core is less reactive toward nucleophiles than the 2-thioxo analog, providing chemoselectivity advantages in multi-step synthetic routes where the 2-position must remain intact during N-3 side-chain transformations [1].

Physicochemical Comparator in ADME Profiling Studies

As the butanoic acid homolog in a series of 5-pyridin-3-ylmethylidene-thiazolidinediones with varying N-3 alkyl chain lengths (acetic, propanoic, butanoic, methyl-substituted butanoic), this compound can serve as a reference standard for investigating the relationship between alkyl chain length and properties such as logP, solubility, plasma protein binding, and membrane permeability [1].

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